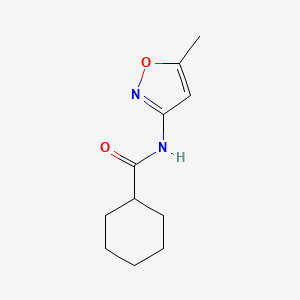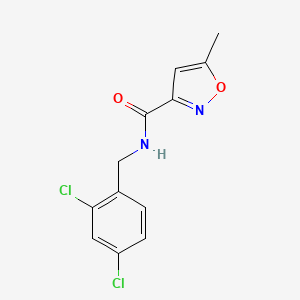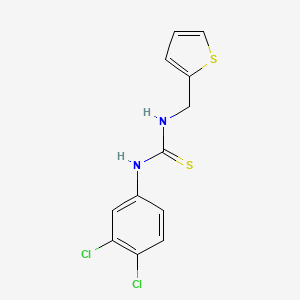![molecular formula C19H23N3O2 B5741770 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as DAPP, is a chemical compound that has been widely studied for its potential therapeutic applications. DAPP is a piperazine derivative that has shown promise in treating a variety of conditions, including anxiety, depression, and schizophrenia. In
作用机制
The exact mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is still not fully understood, but it is thought to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This may explain its anxiolytic and antidepressant effects. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety and depression-like behaviors, and to improve cognitive function. This compound has also been shown to reduce inflammation, both in vitro and in vivo. In addition, it has been shown to have a protective effect on the brain, reducing oxidative stress and improving neurogenesis.
实验室实验的优点和局限性
One advantage of using 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine in lab experiments is that it has been extensively studied, and its mechanism of action is relatively well understood. This makes it a useful tool for studying the effects of serotonin receptor modulation and acetylcholinesterase inhibition. However, one limitation of using this compound is that it has not yet been studied in humans, so its potential therapeutic applications are still largely theoretical.
未来方向
There are many potential future directions for research on 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. One area of interest is its potential use in treating schizophrenia, as it has shown promise in animal models. Another area of interest is its anti-inflammatory effects, which could make it useful in treating a variety of inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for anxiety, depression, and other conditions.
合成方法
The synthesis of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine involves the reaction of 1-(3,5-dimethylphenoxy)acetyl chloride with 4-(2-pyridinyl)piperazine in the presence of a base catalyst. The resulting compound is then purified using column chromatography. The yield of this compound is typically around 70-80% using this method.
科学研究应用
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential use in treating schizophrenia. This compound has also been shown to have anti-inflammatory effects, which could make it useful in treating inflammatory conditions.
属性
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-11-16(2)13-17(12-15)24-14-19(23)22-9-7-21(8-10-22)18-5-3-4-6-20-18/h3-6,11-13H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGKCZBXQPGHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B5741691.png)



![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5741721.png)


![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)


![2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5741757.png)

![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
